Ethyl 2-chloro-2-{2-[3-(trifluoromethyl)phenyl]-hydrazono}acetate
CAS No.:
Cat. No.: VC15897015
Molecular Formula: C11H10ClF3N2O2
Molecular Weight: 294.66 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H10ClF3N2O2 |
|---|---|
| Molecular Weight | 294.66 g/mol |
| IUPAC Name | ethyl (2E)-2-chloro-2-[[3-(trifluoromethyl)phenyl]hydrazinylidene]acetate |
| Standard InChI | InChI=1S/C11H10ClF3N2O2/c1-2-19-10(18)9(12)17-16-8-5-3-4-7(6-8)11(13,14)15/h3-6,16H,2H2,1H3/b17-9+ |
| Standard InChI Key | HXRVSIPGGUOVJA-RQZCQDPDSA-N |
| Isomeric SMILES | CCOC(=O)/C(=N\NC1=CC=CC(=C1)C(F)(F)F)/Cl |
| Canonical SMILES | CCOC(=O)C(=NNC1=CC=CC(=C1)C(F)(F)F)Cl |
Introduction
Structural Characteristics and Nomenclature
Molecular Architecture
The compound’s structure features a hydrazone backbone formed by the condensation of an ethyl chloroacetate derivative and 3-(trifluoromethyl)phenylhydrazine. The -configuration of the hydrazone group () is stabilized by conjugation with the electron-withdrawing trifluoromethyl () group at the phenyl ring’s meta position . The chloroacetate ester moiety introduces both electrophilic (chlorine) and nucleophilic (ester) reactivity sites, making the compound a versatile intermediate.
Table 1: Key Molecular Identifiers
Synthesis and Manufacturing
Reaction Mechanism
The synthesis typically involves a base-catalyzed condensation between ethyl chloroacetate derivatives and 3-(trifluoromethyl)phenylhydrazine. Triethylamine is commonly employed to deprotonate the hydrazine, facilitating nucleophilic attack on the carbonyl carbon of the chloroacetate . The reaction proceeds under inert atmospheres (e.g., nitrogen) in polar aprotic solvents like ethyl acetate at elevated temperatures (70–80°C) .
Table 2: Representative Synthesis Conditions
Optimization Challenges
Side reactions, such as hydrolysis of the ester group or over-alkylation of the hydrazine, necessitate strict control of moisture and stoichiometry. The electron-deficient group may also sterically hinder the condensation, requiring prolonged reaction times. Scalability remains a concern due to the cost of fluorinated precursors and the need for specialized equipment to handle corrosive byproducts (e.g., hydrogen chloride) .
Physical and Chemical Properties
Spectroscopic Data
While explicit spectral data (e.g., NMR, IR) for this compound is absent in the provided sources, analogous hydrazones exhibit characteristic signals:
-
NMR: A singlet for the hydrazone proton () at δ 8.2–8.5 ppm and a quartet for the ethyl ester () at δ 4.1–4.3 ppm.
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NMR: A carbonyl carbon () at ~165 ppm and a carbon at ~125 ppm (q, ) .
Solubility and Stability
The compound is likely soluble in polar organic solvents (e.g., DMSO, ethyl acetate) but insoluble in water due to the hydrophobic group. Storage under anhydrous conditions at 2–8°C is recommended to prevent ester hydrolysis .
Reactivity and Stability
Electrophilic Substitution
The chlorine atom at the α-position to the carbonyl group is highly susceptible to nucleophilic displacement, enabling reactions with amines or thiols to form substituted acetamides or thioesters. For example, treatment with primary amines could yield hydrazone-linked peptidomimetics.
Thermal Decomposition
Prolonged exposure to temperatures above 100°C may lead to decomposition, releasing toxic gases such as hydrogen chloride and nitrogen oxides . Differential scanning calorimetry (DSC) studies on similar compounds suggest exothermic decomposition peaks near 180°C .
Applications and Uses
Pharmaceutical Intermediates
Hydrazones are pivotal in synthesizing heterocyclic compounds like pyrazoles and indoles, which are prevalent in drug discovery. The group enhances metabolic stability and lipophilicity, making this compound a candidate for antiviral or anticancer agent development.
Agrochemical Research
The chloroacetate moiety’s reactivity toward thiols could be exploited in herbicide design, mimicking the mode of action of chloroacetamide herbicides (e.g., metolachlor).
| Code | Precaution | Source |
|---|---|---|
| P280 | Wear protective gloves/eye protection | |
| P305 | IF IN EYES: Rinse cautiously with water | |
| P310 | Immediately call a poison center | |
| P403 | Store in a well-ventilated place |
First Aid Measures
-
Inhalation: Move to fresh air; seek medical attention if breathing is difficult .
-
Skin Contact: Wash with soap and water; remove contaminated clothing .
Environmental Impact and Disposal
Ecotoxicity
No specific data is available, but chloroacetates are generally toxic to aquatic life. The group’s persistence necessitates cautious waste management .
Disposal Recommendations
Incinerate in a certified facility equipped with acid gas scrubbers to neutralize hydrogen chloride and hydrogen fluoride emissions .
Recent Advances and Research Directions
Catalytic Asymmetric Synthesis
Recent efforts in asymmetric catalysis could enable enantioselective synthesis of hydrazones, expanding utility in chiral drug synthesis.
Green Chemistry Approaches
Solvent-free mechanochemical synthesis and biocatalytic routes are under investigation to reduce reliance on hazardous solvents and improve atom economy .
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